2,5-Dihydroxy-4-methylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

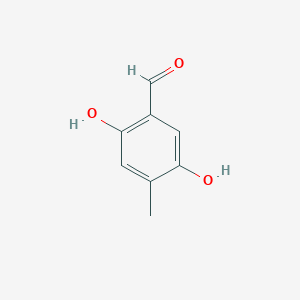

2,5-Dihydroxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O3 . It has an average mass of 152.147 Da and a monoisotopic mass of 152.047348 Da . It is also known by its IUPAC name, 2,5-dihydroxy-4-methylbenzaldehyde .

Molecular Structure Analysis

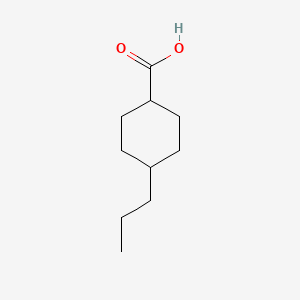

The molecular structure of 2,5-Dihydroxy-4-methylbenzaldehyde consists of a benzene ring with two hydroxyl groups (OH) at positions 2 and 5, a methyl group (CH3) at position 4, and an aldehyde group (CHO) at position 1 .Physical And Chemical Properties Analysis

2,5-Dihydroxy-4-methylbenzaldehyde is a solid under normal conditions . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

1. Production of Value-Added Chemicals from Ethanol

Research shows that methylbenzaldehydes, including compounds like 2,5-Dihydroxy-4-methylbenzaldehyde, can be produced from ethanol through cascade reactions. These compounds serve as precursors for chemicals like phthalic anhydride and terephthalic acid. The study highlights the potential of these reactions in converting bioethanol to value-added chemicals (Takahiko Moteki, A. Rowley, & D. Flaherty, 2016).

2. Synthesis and Applications in Chemical Ecology

Another study outlines the synthesis of a related compound, 2-Hydroxy-6-methylbenzaldehyde, which functions as an alarm and sex pheromone in astigmatid mites. This underscores the role of such compounds in chemical ecology and their potential applications in developing practical uses for these pheromones (Satoshi Noguchi, N. Mori, Y. Kuwahara, & Masashi Sato, 1997).

3. Electrocatalytic Activity and Biosensor Applications

A study on dihydroxybenzaldehyde isomers, including 2,5-Dihydroxy-4-methylbenzaldehyde, reveals their potential in creating redox-active films with applications in electrocatalysis. Specifically, these films exhibit catalytic activity in the electrooxidation of NADH, which is crucial in the development of biosensors based on enzymatic activities (F. Pariente, F. Tobalina, M. Darder, & E. Lorenzo, H. Abruña, 1996).

4. Photochemical Conversion in Organic Synthesis

Research into the photochemistry of o-tolualdehydes, including derivatives of 2-methylbenzaldehyde, demonstrates their potential in organic synthesis. The study examines the influence of certain substituents on the photochemical formation of o-quinodimethanes, a key intermediate in organic synthesis (J. Charlton & K. Koh, 1988).

5. Nonlinear Optical Material Investigations

A detailed investigation into the nonlinear optical (NLO) properties of 2-hydroxy-5-methylbenzaldehyde, a related compound, provides insights into its potential as an optical material. This research emphasizes the importance of such compounds in the field of NLO materials, with implications for technologies like optical limiting materials (D. Jayareshmi, H. Robert, & D. Aruldhas, 2021).

Safety And Hazards

特性

IUPAC Name |

2,5-dihydroxy-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFNERGGFAXZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dihydroxy-4-methylbenzaldehyde | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2998281.png)

![cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2998289.png)

![2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2998290.png)

![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)

![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)

![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)